(4-Bromo-6-methoxypyridin-2-YL)acetic acid
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Overview
Description
(4-Bromo-6-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxypyridin-2-ylacetic acid using bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine being added slowly to the reaction mixture to ensure controlled bromination.
Another approach involves the use of the Hell-Volhard-Zelinsky reaction, where the acetic acid derivative is treated with phosphorus tribromide and bromine to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include de-brominated pyridine derivatives or reduced pyridine rings.
Scientific Research Applications
(4-Bromo-6-methoxypyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
2-(6-Bromo-3-methoxypyridin-2-yl)acetic acid: Similar structure but with the methoxy group at a different position.
Uniqueness
(4-Bromo-6-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-(4-bromo-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
WJNQFSMCLCVBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CC(=O)O)Br |
Origin of Product |
United States |
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